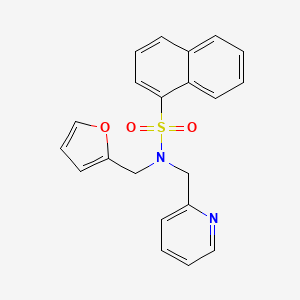

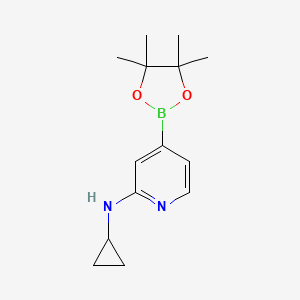

![molecular formula C16H13N5OS3 B3233107 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide CAS No. 1351596-65-0](/img/structure/B3233107.png)

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide”:

Antituberculosis Agents

The imidazo[1,2-a]pyridine scaffold, a key component of this compound, has shown significant potential in the development of antituberculosis agents. Compounds with this scaffold have demonstrated activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . This makes the compound a promising candidate for further research in tuberculosis treatment.

Anticancer Research

The compound’s structure, particularly the imidazo[1,2-a]pyridine moiety, is known for its anticancer properties. Research has indicated that derivatives of this scaffold can inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis . This suggests potential applications in developing new anticancer therapies.

Antimicrobial Agents

The thiadiazole and imidazo[1,2-a]pyridine components of the compound are known for their antimicrobial properties. These structures have been studied for their effectiveness against a range of bacterial and fungal pathogens . This makes the compound a valuable candidate for developing new antimicrobial agents.

Neuroprotective Agents

Research has shown that imidazo[1,2-a]pyridine derivatives can exhibit neuroprotective effects. These compounds have been investigated for their potential to protect neurons from oxidative stress and other neurotoxic insults . This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Optoelectronic Devices

The compound’s structural components are of interest in the field of optoelectronics. Imidazo[1,2-a]pyridine derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This application could lead to advancements in electronic and photonic technologies.

These applications highlight the diverse potential of “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide” in various fields of scientific research. Each application offers a unique avenue for further investigation and development.

Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking In Synthesis of imidazo[1,2-a]pyridinones via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking In : Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents : Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking In : Synthesis of imidazo[1,2-a]pyridinones via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology : Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking In

Orientations Futures

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Microwave-assisted organic reactions using dry media have attracted much interest because of the simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the imidazo[1,2-a]pyridine class , which is known to have a wide range of applications in medicinal chemistry . .

Mode of Action

The exact mode of action of this compound is currently unknown. Imidazo[1,2-a]pyridines are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the target

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity . The specific pathways affected by this compound would depend on its targets and mode of action.

Propriétés

IUPAC Name |

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS3/c1-10-6-12(23-8-10)14(22)18-15-19-20-16(25-15)24-9-11-7-21-5-3-2-4-13(21)17-11/h2-8H,9H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAQEZZNGQTSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)

![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)

![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B3233071.png)

![2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B3233102.png)

![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3233104.png)